A Technical Guide to the Spectroscopic Characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine
A Technical Guide to the Spectroscopic Characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(Isoxazol-5-yl)-N-methylmethanamine, both ¹H and ¹³C NMR are invaluable for confirming the connectivity of the atoms. The predicted chemical shifts are based on the analysis of similar isoxazole and N-methylmethanamine moieties.[7][8]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring and the N-methylmethanamine side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 (Isoxazole) | ~8.2 | Singlet (s) | 1H | The proton at the 3-position of the isoxazole ring is expected to be downfield due to the electron-withdrawing effect of the nitrogen and oxygen atoms. |
| H-4 (Isoxazole) | ~6.4 | Singlet (s) | 1H | The proton at the 4-position is typically more shielded than the H-3 proton. |
| -CH₂- (Methylene) | ~3.8 | Singlet (s) | 2H | The methylene protons adjacent to the isoxazole ring and the nitrogen atom will be deshielded. |
| N-CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H | The methyl group attached to the nitrogen will appear as a singlet. |
| N-H (Amine) | Broad | Singlet (br s) | 1H | The amine proton signal is often broad and may exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration. |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 (Isoxazole) | ~150 | The carbon at the 3-position is significantly deshielded due to its proximity to the electronegative nitrogen and oxygen atoms. |
| C-5 (Isoxazole) | ~170 | The carbon at the 5-position, attached to the side chain, is also highly deshielded. |
| C-4 (Isoxazole) | ~102 | The carbon at the 4-position is the most shielded of the isoxazole ring carbons. |
| -CH₂- (Methylene) | ~45 | The methylene carbon is in a typical range for a carbon attached to a nitrogen and an aromatic ring. |
| N-CH₃ (Methyl) | ~35 | The methyl carbon attached to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Isoxazol-5-yl)-N-methylmethanamine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[4][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad | Characteristic of a secondary amine. |
| C-H Stretch (Aromatic/Heteroaromatic) | 3050 - 3150 | Medium | Associated with the C-H bonds of the isoxazole ring. |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium | From the methylene and methyl groups. |
| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium to Strong | A characteristic stretching vibration of the isoxazole ring. |
| C=C Stretch (Isoxazole) | 1450 - 1550 | Medium to Strong | Aromatic-like ring stretching. |
| N-O Stretch (Isoxazole) | 850 - 950 | Medium | Characteristic of the isoxazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Isoxazol-5-yl)-N-methylmethanamine, electrospray ionization (ESI) would be a suitable method.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 113.07 | The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI. The exact mass would be 113.0715 for C₅H₉N₂O⁺. |
| [M-CH₃]⁺ | 98.05 | Loss of a methyl group from the molecular ion. |
| [M-NHCH₃]⁺ | 82.03 | Cleavage of the N-methylmethanamine side chain. |
| [C₄H₃N₂O]⁺ | 95.03 | Fragmentation resulting in the isoxazolylmethyl cation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition.
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Sample Preparation : Accurately weigh 5-10 mg of 1-(Isoxazol-5-yl)-N-methylmethanamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.
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¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be necessary.
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Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
Caption: Workflow for IR Data Acquisition.
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Sample Preparation : For an Attenuated Total Reflectance (ATR) IR spectrometer, place a small amount of the neat compound (if liquid) or a finely ground solid onto the ATR crystal.
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Background Scan : With the ATR crystal clean and empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be subtracted from the sample spectrum.
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Sample Scan : Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing : The instrument software will automatically subtract the background spectrum. The resulting spectrum should be analyzed to identify the characteristic absorption bands.
MS Data Acquisition
Caption: Workflow for MS Data Acquisition.
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Sample Preparation : Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
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Infusion : The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
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Instrument Tuning : The mass spectrometer is tuned and calibrated using a standard compound to ensure mass accuracy.
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Data Acquisition : The mass spectrum is acquired over a relevant m/z range. For this compound, a range of 50-300 m/z would be appropriate.
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Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a strong foundation for the identification and characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine. The detailed analysis of the expected NMR, IR, and MS spectra, along with the provided experimental protocols, offers a comprehensive resource for researchers working with this and structurally related compounds. As with any analysis, the definitive characterization will ultimately rely on experimentally acquired data.
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